2-(5-nitro-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-nitro-1H-indol-3-yl)acetic acid, also known as 5-Nitro-indole-3-acetic acid (5-NIAA), is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a derivative of indole-3-acetic acid (IAA), a natural plant hormone that regulates various physiological processes in plants. The synthesis of 5-NIAA has been achieved through various methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Novel Functionalized 2-hydroxyindolenines
Research by Morales-Ríos et al. (1993) explored the oxidation of 1,3-disubstituted indole derivatives, which led to the production of novel functionalized 2-hydroxyindolenines. These compounds possess the Z-configuration and have potential applications in organic synthesis and pharmaceutical research (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Aqueous Solution Chemistry of Carcinogen Models
A study by Rajagopal et al. (2003) synthesized various indole derivatives, including nitro compounds, to model carcinogenic amines. These compounds' behavior in aqueous solutions at different pH levels can contribute to understanding the chemical properties of potential carcinogens (Rajagopal, Brooks, Nguyen, & Novak, 2003).
Kinetic Studies in Nitrosation Reactions
Bravo et al. (1992) conducted kinetic studies on the nitrosation reaction of various indole derivatives, including indole-3-acetic acid. Understanding these reactions' kinetics can contribute to the development of new synthetic routes in organic chemistry (Bravo, Hervés, Leis, & Peña, 1992).
Synthesis of Photolabile Protecting Groups
Lin and Abe (2021) synthesized new chromophores like 2-(4-nitrophenyl)-1H-indole, which can be used as photolabile protecting groups. Such compounds can have significant implications in photochemistry and the development of light-sensitive materials (Lin & Abe, 2021).
Corrosion Inhibition in Sea Water
Research by Ahmed et al. (2018) synthesized new 5-Nitro isatin derivatives and studied their effectiveness as corrosion inhibitors for carbon steel in sea water. This has implications for industrial applications, particularly in maritime environments (Ahmed, Kubba, & Al-Majidi, 2018).
Antimicrobial and Antiinflammatory Activities
Narayana et al. (2009) synthesized heterocycles derived from various nitroindole carbohydrazides, including studies on their antimicrobial and antiinflammatory activities. Such research is vital for drug discovery and the development of new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Inhibitors in Pharmaceutical Research
Tomoo et al. (2014) designed and synthesized new indole-based inhibitors, particularly focusing on cytosolic phospholipase A2α, an enzyme with significant pharmaceutical interest. This study contributes to the field of medicinal chemistry and drug development (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).
properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWJLCMLXSEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-nitro-1H-indol-3-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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